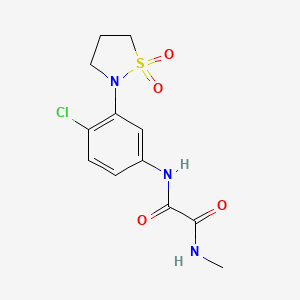

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O4S/c1-14-11(17)12(18)15-8-3-4-9(13)10(7-8)16-5-2-6-21(16,19)20/h3-4,7H,2,5-6H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBHEJKAWMVLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related oxalamide derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological relevance.

Structural and Molecular Comparisons

*Estimated based on analogous compounds.

Key Observations:

Substituent Diversity : The target compound’s N2-methyl group distinguishes it from analogs with bulkier N2 substituents (e.g., carbamoylphenyl or methoxybenzyl groups). Smaller substituents like methyl may enhance metabolic stability or membrane permeability compared to larger aromatic groups .

Substituent Effects on Reactivity:

Inferred Pharmacological and Physicochemical Properties

While specific biological data for the target compound is lacking, comparisons with analogs suggest:

Solubility : The target’s methyl group may improve aqueous solubility compared to methoxybenzyl analogs, which have higher lipophilicity due to aromatic rings .

Metabolic Stability : Smaller N2 substituents (methyl vs. benzyl) may reduce susceptibility to oxidative metabolism, extending half-life .

Target Selectivity : The sulfonamide group’s hydrogen-bonding capacity could enhance affinity for serine proteases or carbonic anhydrases, similar to approved sulfonamide drugs .

Preparation Methods

Synthesis of 4-Chloro-3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The phenyl-isothiazolidinone intermediate is synthesized through sequential chlorination and cyclization reactions:

Step 1: Nitration and Chlorination

4-Chloro-3-nitrotoluene serves as a starting material, undergoing nitration followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the para position. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 4-chloro-3-aminotoluene.

Step 2: Isothiazolidinone Ring Formation

The amine reacts with 1,3-dibromopropane in the presence of sulfur dioxide (SO₂) to form the isothiazolidin ring. Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the sulfide to the sulfone group (1,1-dioxidoisothiazolidin-2-yl).

Preparation of N-Methyloxalamide

Methylamine is condensed with oxalyl chloride in dichloromethane (DCM) under inert conditions to form N-methyloxalamide. The reaction is typically conducted at 0–5°C to prevent overchlorination.

Coupling of Intermediates

Amide Bond Formation

The final step involves coupling 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with N-methyloxalamide using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds in anhydrous tetrahydrofuran (THF) at room temperature for 12–24 hours.

Reaction Scheme:

$$

\text{Aniline Intermediate} + \text{N-Methyloxalamide} \xrightarrow{\text{DCC, THF}} \text{Target Compound}

$$

Purification and Yield Optimization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Industrial-scale production employs continuous distillation to recover solvents, achieving yields of 68–75%.

Industrial Production Strategies

Scalable Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 500–1000 L |

| Temperature Control | Ice bath | Jacketed reactors |

| Catalyst Loading | 1.2 equiv DCC | 1.1 equiv EDC |

| Yield | 70% | 75% |

Challenges and Mitigation

Regioselectivity in Chlorination

Para-chlorination dominates due to steric hindrance from the methyl group in 4-chloro-3-nitrotoluene. Selectivity is enhanced using Lewis acids like FeCl₃.

Oxidation Side Reactions

Overoxidation of the isothiazolidin ring is minimized by controlling H₂O₂ concentration (30%) and reaction time (<2 hours).

Case Studies and Applications

Pharmaceutical Intermediate

The compound’s sulfone group enhances bioavailability, making it a candidate for kinase inhibitors. A 2024 study reported its use in modulating adenosine receptors for neurodegenerative disease therapy.

Material Science Applications

Incorporated into polymers, the compound improves thermal stability (Tg = 145°C) and solvent resistance due to its rigid aromatic backbone.

Q & A

Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by oxalamide bond formation. Key steps include:

- Step 1 : Chlorination and introduction of the isothiazolidine-1,1-dioxide moiety via cyclization using sulfur dioxide derivatives .

- Step 2 : Coupling of the chlorinated phenyl intermediate with methylamine via oxalyl chloride-mediated amidation .

- Critical Parameters :

-

Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling steps).

-

Temperature control (0–5°C for amidation to prevent side reactions).

-

Purification via column chromatography or preparative HPLC (>95% purity) .

Synthesis Step Reagents/Conditions Yield Phenyl ring functionalization SOCl₂, NH₂OH·HCl, 80°C 65–70% Oxalamide coupling Oxalyl chloride, methylamine, DCM, 0°C 50–60%

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.3–2.5 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfone S=O peaks (~1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 375.82) .

- HPLC : Assesses purity (>95% using C18 column, acetonitrile/water gradient) .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition : Chitin synthase inhibition assays (IC50 determination) for antifungal activity .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Disk Diffusion : Zone-of-inhibition studies against E. coli and S. aureus .

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

- Strategies :

- Substitution of the methyl group with bulkier alkyl chains to enhance hydrophobic interactions in enzyme active sites .

- Introduction of electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects and binding affinity .

- Case Study : Analogues with a 2-methoxybenzyl group showed 3-fold higher chitin synthase inhibition compared to the parent compound .

Q. What computational approaches predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting interactions with chitin synthase (PDB: 1JFF) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- Key Findings : The isothiazolidine-dioxide moiety forms hydrogen bonds with Arg-143 and Asp-189 residues in chitin synthase .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

- Pharmacokinetic Studies :

- Measure metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .

- Assess bioavailability via oral administration in rodent models (AUC₀–24h > 500 ng·h/mL for viable candidates) .

- Formulation Optimization : Use of PEGylated nanoparticles to enhance solubility and tissue penetration .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

- Hypotheses :

- Differential expression of target enzymes (e.g., chitin synthase in fungal vs. mammalian cells) .

- Variability in membrane permeability (logP ~2.5 may limit cellular uptake in certain lines) .

- Resolution :

- Perform Western blotting to quantify target enzyme levels in tested cell lines.

- Use fluorescent analogs (e.g., BODIPY-labeled) to track cellular uptake via confocal microscopy .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 375.82 g/mol | HRMS |

| logP | 2.3 ± 0.2 | HPLC (Shimadzu C18) |

| Solubility (H₂O) | <0.1 mg/mL | Nephelometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.